molecular formula C11H15FN2OS B14581623 N'-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea CAS No. 61290-73-1

N'-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea

Cat. No.: B14581623
CAS No.: 61290-73-1
M. Wt: 242.32 g/mol
InChI Key: KBQRPCILTKGEMF-UHFFFAOYSA-N
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Description

N’-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a methyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 3-fluorobenzylamine with N-methylthiourea in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N’-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-N’-(3-methyl-2-furoyl)thiourea
  • N-(2-Fluorophenyl)-N’-(3-methyl-2-furoyl)thiourea
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

N’-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is unique due to the presence of both a hydroxyethyl group and a fluorophenyl group, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61290-73-1

Molecular Formula

C11H15FN2OS

Molecular Weight

242.32 g/mol

IUPAC Name

3-[(3-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1-methylthiourea

InChI

InChI=1S/C11H15FN2OS/c1-14(5-6-15)11(16)13-8-9-3-2-4-10(12)7-9/h2-4,7,15H,5-6,8H2,1H3,(H,13,16)

InChI Key

KBQRPCILTKGEMF-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=S)NCC1=CC(=CC=C1)F

Origin of Product

United States

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